Lactose monohydrate is a disaccharide composed of glucose and galactose, primarily found in milk and dairy products. It is classified as a carbohydrate and is commonly used in the food and pharmaceutical industries. Lactose monohydrate has a molecular formula of C₁₂H₂₂O₁₁·H₂O, with a molecular weight of approximately 360.32 g/mol. This compound plays a crucial role in nutrition, serving as an energy source, and is also utilized as an excipient in drug formulations due to its favorable properties.
Lactose monohydrate is derived from whey, a byproduct of cheese production, through processes such as ultrafiltration and crystallization. It can also be synthesized from lactose through hydrolysis. In terms of classification, lactose is categorized into two anomeric forms: alpha-lactose and beta-lactose, with the monohydrate form being the most stable under standard conditions.
The synthesis of lactose monohydrate can be achieved through various methods:
The crystallization process typically requires controlling temperature and concentration to favor the formation of the monohydrate form. For instance, cooling whey at specific rates allows for optimal crystal growth while minimizing impurities.
Lactose monohydrate consists of two sugar units linked by a glycosidic bond. The structural representation shows:
The water of crystallization (H₂O) is integrated into the structure, contributing to its stability and solubility properties. The specific arrangement of atoms results in distinct physical properties that are critical for its applications.
Lactose undergoes several chemical reactions:
The mutarotation process can be monitored using polarimetry, measuring the specific rotation of the solution as it transitions between forms.
In biological systems, lactose serves primarily as an energy source. Upon ingestion, it is hydrolyzed by lactase enzymes present in the small intestine into glucose and galactose. These monosaccharides are then absorbed into the bloodstream for energy production or further metabolism.
Lactose monohydrate has diverse applications:
Lactose monohydrate is a disaccharide composed of two monosaccharide units: β-D-galactopyranose and D-glucopyranose, linked via a β-1→4 glycosidic bond. Its systematic IUPAC name is β-D-galactopyranosyl-(1→4)-D-glucose, with the molecular formula C₁₂H₂₂O₁₁·H₂O [2] [8]. The glucose moiety exists in α- or β-anomeric forms, while galactose remains fixed in the β-configuration. This linkage confers reducing properties to lactose, enabling mutarotation and participation in Maillard browning reactions [2] [6]. The molecular structure results in a molar mass of 360.31 g/mol (342.30 g/mol anhydrous basis + 18.01 g/mol for water) [1] [5].
Lactose exhibits polymorphism, with α-lactose monohydrate (Lα·H₂O) and β-lactose anhydrous (Lβ) being the most industrially relevant forms [3] [9]:
Table 1: Properties of Key Lactose Crystalline Forms
Property | α-Lactose Monohydrate | β-Lactose Anhydrous |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Water Content | 5% (stoichiometric hydrate) | 0% |
Melting Point | 202°C | 252°C |
Hygroscopicity | Low | High |
Solubility (20°C) | 70 g/L | 500 g/L |
Thermodynamic Stability | Stable <93.5°C | Stable >93.5°C |
Primary Production Method | Cooling crystallization (<93.5°C) | Crystallization (>93.5°C) or methanol treatment |
Lα·H₂O forms hard, tomahawk-shaped crystals below 93.5°C and is thermodynamically stable in humid conditions. In contrast, Lβ crystallizes above 93.5°C as uneven diamond-shaped crystals and exhibits higher solubility and sweetness intensity (1.05–1.22× sweeter than α-form) [2] [9]. Under high humidity, Lβ readily converts to Lα·H₂O due to its hygroscopic nature [9].
In aqueous solutions, lactose undergoes mutarotation – a dynamic equilibrium between α- and β-anomers mediated by the open-chain aldehyde form. This process is pH- and temperature-dependent:
Table 2: Mutarotation Kinetics Under Different Conditions
Condition | β/α Ratio | Deviation from Equilibrium | Implication |
---|---|---|---|
Equilibrium (20°C) | 1.70 | 0% | Standard reference |
Cooling to 10°C | 2.19 | +36% | Crystallization limited by mutarotation |
Cooling to 25°C | 1.72 | +8% | Milder kinetic disruption |
Lactose crystalline forms exhibit distinct stability zones defined by relative humidity (RH) and temperature:
The RH-temperature stability diagram reveals critical boundaries:
These transitions impact industrial processing. For example, spray-dried amorphous lactose (containing both anomers) is highly unstable and crystallizes to Lα·H₂O upon water adsorption, releasing heat and potentially causing caking [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7